molecular formula C15H19N3O2S B14986642 2-ethyl-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]butanamide

2-ethyl-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]butanamide

Cat. No.: B14986642
M. Wt: 305.4 g/mol
InChI Key: QAMSTESARDHUDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethyl-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]butanamide is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing a five-membered ring composed of three carbon atoms, one nitrogen atom, and one sulfur atom This specific compound is characterized by the presence of an ethyl group, a methoxyphenyl group, and a butanamide moiety attached to the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]butanamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions using suitable reagents like methoxybenzene and halogenated intermediates.

    Attachment of the Butanamide Moiety: The butanamide moiety can be attached via amide bond formation reactions, typically using coupling reagents like carbodiimides or through direct amidation of carboxylic acids with amines.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic ring or the thiadiazole ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and room temperature.

    Substitution: Halogenated intermediates, methoxybenzene, acidic or basic catalysts, and controlled temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Substituted aromatic and thiadiazole derivatives.

Scientific Research Applications

2-ethyl-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]butanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-ethyl-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biochemical pathways.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction processes.

    Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethyl-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]butanamide is unique due to its specific combination of functional groups and the presence of the thiadiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H19N3O2S

Molecular Weight

305.4 g/mol

IUPAC Name

2-ethyl-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]butanamide

InChI

InChI=1S/C15H19N3O2S/c1-4-10(5-2)14(19)17-15-16-13(18-21-15)11-6-8-12(20-3)9-7-11/h6-10H,4-5H2,1-3H3,(H,16,17,18,19)

InChI Key

QAMSTESARDHUDB-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)NC1=NC(=NS1)C2=CC=C(C=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.